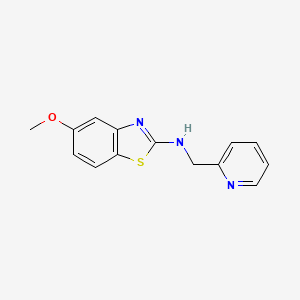

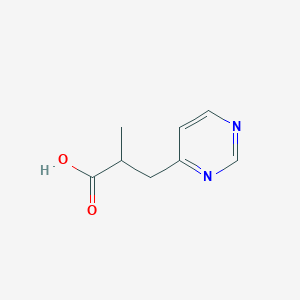

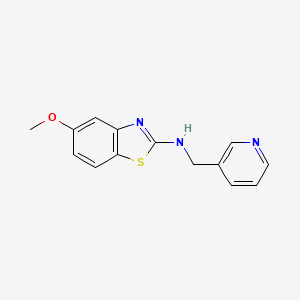

![molecular formula C13H12ClN3O2 B1416728 4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1097832-80-8](/img/structure/B1416728.png)

4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Vue d'ensemble

Description

The compound “4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic molecule. It contains an imidazo[4,5-c]pyridine core, which is a fused ring system combining an imidazole ring and a pyridine ring. The molecule also has a carboxylic acid group attached to the 6-position of the pyridine ring and a chlorophenyl group attached to the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused imidazo[4,5-c]pyridine ring system, the carboxylic acid group, and the chlorophenyl group . These groups would likely confer specific physical and chemical properties to the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the chlorophenyl group could increase its lipophilicity .Applications De Recherche Scientifique

Corrosion Inhibition

4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. These derivatives, specifically imidazo[4,5-b] pyridine derivatives like SB9a and SB14a, have shown significant inhibition efficiency, reaching up to 90% for SB14a at 0.1 mM concentration. Their behavior as mixed-type inhibitors and their high inhibition performance have been supported by various methods including Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Scanning Electron Microscopy (SEM), alongside computational approaches like Density Functional Theory (DFT) and Molecular Dynamic Simulation (MD) (Saady et al., 2021).

Synthesis and Functionalization

Studies have shown the potential of imidazo[4,5-c]pyridine derivatives in various chemical syntheses and functionalization reactions. For example, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine have led to the formation of different products, including 3H-imidazo[4,5-b] pyridine derivatives. These reactions underline the versatility of such compounds in organic synthesis, providing insights into their potential for creating a wide range of chemical entities (Yıldırım et al., 2005).

Biological Screening

Imidazo[4,5-c]pyridine derivatives have also been explored for their biological activities. For instance, compounds like 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine have been synthesized and assayed for their biological activity against various bacterial strains and fungi. Some of these derivatives exhibited moderate activity, highlighting their potential in antimicrobial research (Bhuva et al., 2015).

Molecular Structure and Cohesion

The molecular structure and cohesion of 4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives have been studied extensively. For example, the asymmetric unit of a related compound showed similar geometries except for their dimethylbutanoic acid groups. Studies involving O-H...N hydrogen bonds in these compounds contribute to the understanding of their structural stability and interactions (Rodier et al., 1993).

Orientations Futures

The future directions for research on this compound would depend on its intended use. For example, if it were to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c14-8-3-1-7(2-4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKKNUFKQMLUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

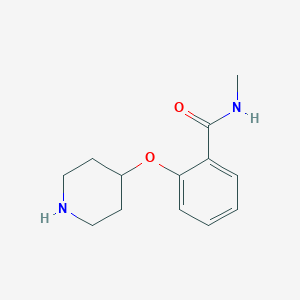

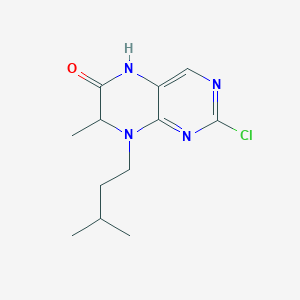

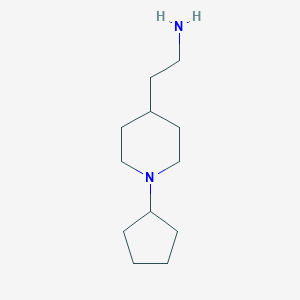

![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)

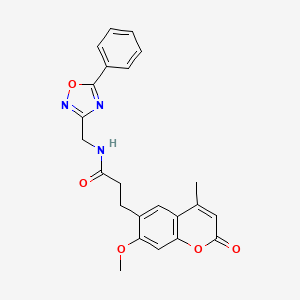

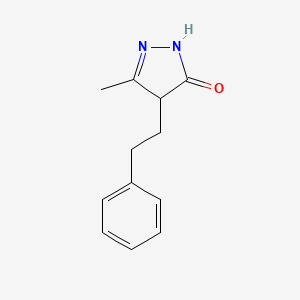

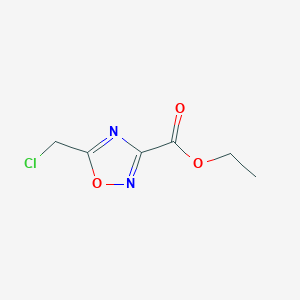

![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)

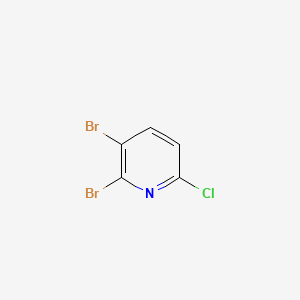

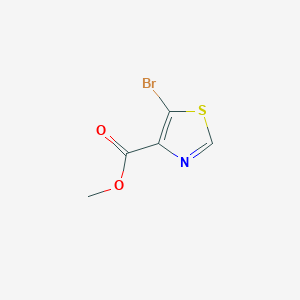

![(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416662.png)